N-[(E)-(4-bromophenyl)methylideneamino]-2-[(4-hydroxy-3,5-dimethylphenyl)methylsulfanyl]acetamide
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Overview
Description
N-[(E)-(4-bromophenyl)methylideneamino]-2-[(4-hydroxy-3,5-dimethylphenyl)methylsulfanyl]acetamide is an organic compound with a complex structure that includes a bromophenyl group, a hydroxy-dimethylphenyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-bromophenyl)methylideneamino]-2-[(4-hydroxy-3,5-dimethylphenyl)methylsulfanyl]acetamide typically involves a multi-step process. One common method includes the condensation reaction between 4-bromobenzaldehyde and 4-hydroxy-3,5-dimethylbenzylamine to form the Schiff base. This intermediate is then reacted with 2-chloroacetamide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-bromophenyl)methylideneamino]-2-[(4-hydroxy-3,5-dimethylphenyl)methylsulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The Schiff base can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include primary or secondary amines.
Substitution: Products depend on the nucleophile used, such as methoxy or cyano derivatives.
Scientific Research Applications
N-[(E)-(4-bromophenyl)methylideneamino]-2-[(4-hydroxy-3,5-dimethylphenyl)methylsulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-[(E)-(4-bromophenyl)methylideneamino]-2-[(4-hydroxy-3,5-dimethylphenyl)methylsulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)acetamide: Shares the bromophenyl and acetamide groups but lacks the hydroxy-dimethylphenyl group.
4-hydroxy-3,5-dimethylphenyl acetamide: Contains the hydroxy-dimethylphenyl and acetamide groups but lacks the bromophenyl group.
Uniqueness
N-[(E)-(4-bromophenyl)methylideneamino]-2-[(4-hydroxy-3,5-dimethylphenyl)methylsulfanyl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-[(4-hydroxy-3,5-dimethylphenyl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2S/c1-12-7-15(8-13(2)18(12)23)10-24-11-17(22)21-20-9-14-3-5-16(19)6-4-14/h3-9,23H,10-11H2,1-2H3,(H,21,22)/b20-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNGWSUIBKBUFX-AWQFTUOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CSCC(=O)NN=CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)CSCC(=O)N/N=C/C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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